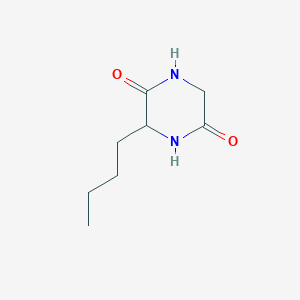![molecular formula C16H17N5 B14392924 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine CAS No. 87594-88-5](/img/structure/B14392924.png)
1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining a phenyl group, a piperidine ring, and a pyrazolo[3,4-b]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step organic reactions. One common method starts with the cyclization of phenylhydrazine and ethyl acetoacetate to form a pyrazole intermediate. This intermediate then undergoes further reactions, including substitution and deacetalization, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may target protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and share similar structural features.
Piperidine Derivatives: These compounds contain a piperidine ring and are known for their diverse biological activities.
Uniqueness: 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine is unique due to its combination of a phenyl group, a piperidine ring, and a pyrazolo[3,4-b]pyrazine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
87594-88-5 |
|---|---|
Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-phenyl-5-piperidin-1-ylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-18-21)19-15(12-17-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
InChI Key |
SLADMCNUAPOVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)
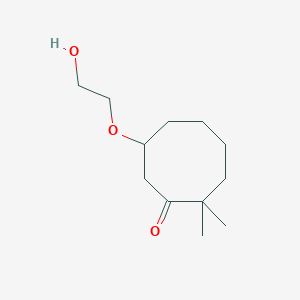

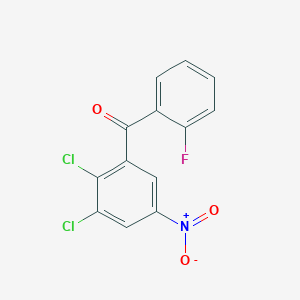
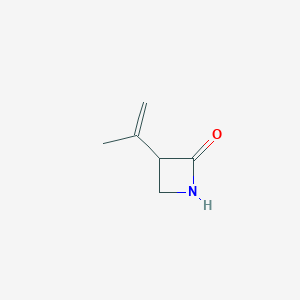
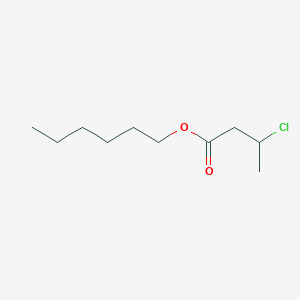
![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
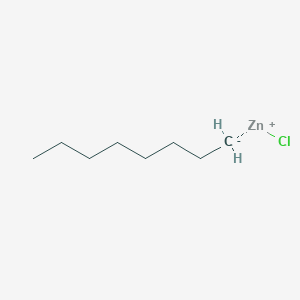

![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
